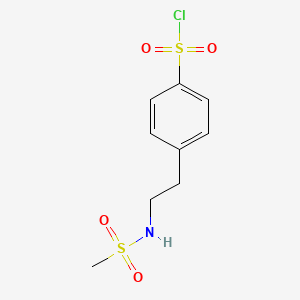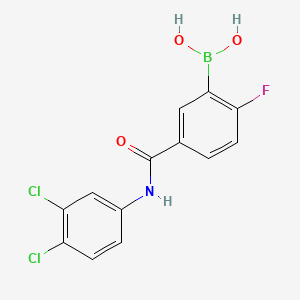
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a dichlorophenyl carbamoyl group. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can be done by fine-tuning the reaction parameters, such as temperature, catalyst loading, and reaction time. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a tool for probing biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of (5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets. For instance, as a proteasome inhibitor, it binds to the active site of the proteasome enzyme, thereby blocking its activity and leading to the accumulation of proteins within the cell. This can induce apoptosis in cancer cells, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
(3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole): A versatile building block for liquid crystal polymers.
(4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide): Known for its biological activities.
Uniqueness
(5-((3,4-Dichlorophenyl)carbamoyl)-2-fluorophenyl)boronic acid stands out due to its unique combination of a boronic acid group with a fluorinated phenyl ring and a dichlorophenyl carbamoyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1449142-43-1 |
|---|---|
Fórmula molecular |
C13H9BCl2FNO3 |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
[5-[(3,4-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-10-3-2-8(6-11(10)16)18-13(19)7-1-4-12(17)9(5-7)14(20)21/h1-6,20-21H,(H,18,19) |
Clave InChI |
QBXYLSUKPFQIGC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B12841773.png)
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
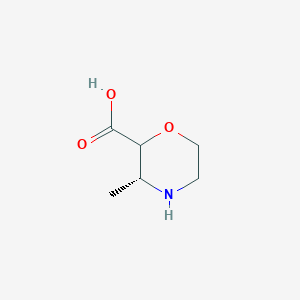
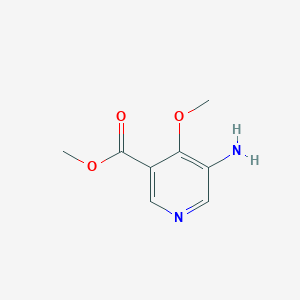
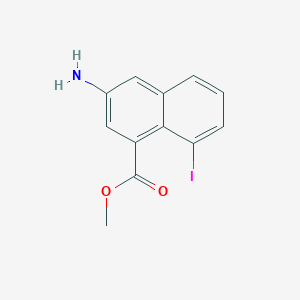
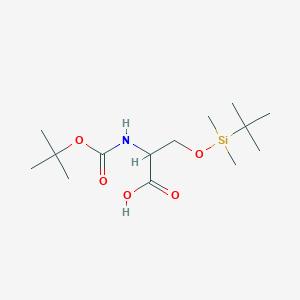
![N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12841804.png)



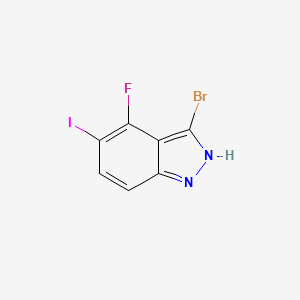
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)

